Hexadecanediol

Description

Significance in Contemporary Chemical Science

The distinct structures of hexadecanediol isomers make them valuable in various areas of modern chemical science. Their bifunctional nature, possessing both a long hydrophobic hydrocarbon chain and polar hydroxyl groups, allows for a wide range of chemical modifications and applications.

1,16-Hexadecanediol (B1329467) is particularly significant as a building block in polymer chemistry. Its terminal hydroxyl groups enable it to act as a monomer in polycondensation reactions to produce long-chain polymers like polyurethanes and polyesters. These polymers are of interest for creating novel biomaterials. mdpi.com Beyond polymer science, 1,16-hexadecanediol serves as a precursor in various chemical syntheses, such as the production of 1,16-diiodohexadecane. smolecule.com In biochemistry, it is utilized as a tool to investigate cellular processes. Research has shown it can activate the Mps1 mitogen-activated protein kinase (MAPK) pathway, which is vital for cell cycle regulation. smolecule.com It is also used in studies of chlorophyll (B73375) biosynthesis, where it helps accumulate bacteriochlorophyll (B101401) c, providing insights into photosynthetic pathways. smolecule.com

1,2-Hexadecanediol (B1668426) is widely recognized for its role in materials science, especially in the synthesis of nanoparticles. It functions as a reducing agent and a stabilizer in the creation of monodisperse metallic and metal oxide nanoparticles, including those made of iron, cobalt, manganese, and silver. medchemexpress.comcaymanchem.com Its hydroxyl groups can interact with metal precursors, influencing the size, shape, and crystallinity of the resulting nanoparticles. The long alkyl chain contributes to the colloidal stability of the nanoparticles, preventing aggregation. Furthermore, 1,2-Hexadecanediol and its derivatives are used in the cosmetics industry as emollients, moisturizers, and solvents in various personal care products. ulprospector.comcymitquimica.comontosight.ai It is also a precursor for synthesizing other chemical compounds, such as 1,2-hexadecanediol borate (B1201080) and 1,2-hexadecanediol diacrylate. prepchem.comprepchem.com

Table 1: Physicochemical Properties of this compound Isomers

| Property | 1,16-Hexadecanediol | 1,2-Hexadecanediol |

|---|---|---|

| IUPAC Name | hexadecane-1,16-diol | hexadecane-1,2-diol |

| CAS Number | 7735-42-4 nih.govsigmaaldrich.com | 6920-24-7 |

| Molecular Formula | C₁₆H₃₄O₂ nih.govsigmaaldrich.com | C₁₆H₃₄O₂ |

| Molecular Weight | 258.44 g/mol nih.govsigmaaldrich.com | 258.44 g/mol |

| Appearance | Colorless, waxy solid smolecule.com | White crystalline solid |

| Melting Point | 91-94 °C sigmaaldrich.com | 68-72 °C |

Interdisciplinary Research Landscape Involving this compound

The study of this compound extends across multiple scientific disciplines, highlighting its versatility and importance in both fundamental and applied research.

In materials science , hexadecanediols are integral to the development of advanced materials. 1,2-Hexadecanediol is a key reagent in the thermal decomposition synthesis of nanoparticles, acting as a reducing agent and growth controller for materials like iron oxide and Al-doped ZnO nanoparticles. researchgate.net Its role is crucial in producing monodisperse nanoparticles with controlled magnetic and optical properties. medchemexpress.comresearchgate.net Research also explores its use in creating complex nanostructures such as Au-Fe₃O₄ hetero-dimers and iron pyrite (B73398) nanocrystals. sigmaaldrich.com 1,16-Hexadecanediol contributes to polymer science, where it is used to synthesize aliphatic polyesters, which are of interest as biodegradable and biocompatible materials. mdpi.com The high-temperature phases of 1,16-hexadecanediol have also been studied to understand its physical properties. oup.com

In biochemistry and plant science , hexadecanediols are studied for their roles in biological systems. 1,16-Hexadecanediol is a natural plant metabolite and a component of cutin, the protective polymer covering plant surfaces. nih.govmdpi.com This has led to its use in studying plant-pathogen interactions; for instance, it is known to induce the formation of appressoria (specialized infection structures) in the rice blast fungus Magnaporthe oryzae. nih.gov This makes it a valuable chemical probe for dissecting the signaling pathways involved in fungal pathogenesis. nih.govebi.ac.uk The activation of the Mps1 MAP kinase pathway by 1,16-hexadecanediol is another key area of biochemical research, with implications for understanding cell cycle control. smolecule.com

The cosmetics industry utilizes the properties of 1,2-Hexadecanediol as a multifunctional ingredient. It serves as an effective moisturizer, emollient, and solvent in a variety of formulations, including creams, lotions, and cleansers. ulprospector.comcymitquimica.com Its derivatives, formed through the esterification of fatty acids from vegetable oils with 1,2-hexadecanediol, are also employed for their moisturizing and biocompatible properties. ontosight.ai

In the field of biotechnology , there is growing interest in using natural monomers like 1,16-hexadecanediol, derived from plant polyesters such as cutin, as feedstocks for producing "green" chemicals and biopolymers. mdpi.com Furthermore, enzymatic synthesis methods are being explored to create novel copolymers using this compound, demonstrating its potential in sustainable chemical production. ebi.ac.uk

Table 2: Summary of Interdisciplinary Research on this compound Isomers

| Research Field | Isomer | Specific Research Focus | Key Findings |

|---|---|---|---|

| Materials Science | 1,2-Hexadecanediol | Nanoparticle Synthesis | Acts as a reducing agent and stabilizer for metal oxide and metallic nanoparticles. researchgate.netrsc.org |

| Polymer Science | 1,16-Hexadecanediol | Monomer for Polyesters | Used to synthesize biodegradable aliphatic polyesters from natural sources like tomato cutin. mdpi.com |

| Biochemistry | 1,16-Hexadecanediol | Cell Signaling | Activates the Mps1 MAP kinase pathway, crucial for cell cycle regulation. smolecule.com |

| Plant Science | 1,16-Hexadecanediol | Plant-Pathogen Interaction | Induces appressorium formation in the fungus Magnaporthe oryzae. nih.gov |

| Cosmetic Science | 1,2-Hexadecanediol | Personal Care Formulations | Functions as a moisturizer, emollient, and solvent. ulprospector.comcymitquimica.comontosight.ai |

| Biotechnology | 1,16-Hexadecanediol | Green Chemistry | Investigated as a renewable monomer derived from plant cutin for biopolymer synthesis. mdpi.com |

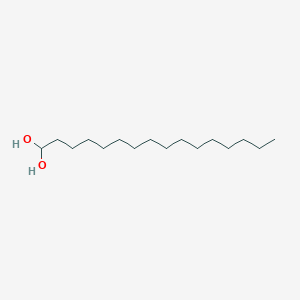

Structure

3D Structure

Properties

CAS No. |

50986-41-9 |

|---|---|

Molecular Formula |

C16H34O2 |

Molecular Weight |

258.44 g/mol |

IUPAC Name |

hexadecane-1,1-diol |

InChI |

InChI=1S/C16H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h16-18H,2-15H2,1H3 |

InChI Key |

SRYDOKOCKWANAE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCC(O)O |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways of Hexadecanediol

Established Synthetic Routes for Hexadecanediol Production

The production of this compound can be achieved through several established chemical and biochemical pathways. The choice of method often depends on the desired isomer and the scale of production.

Catalytic Hydrogenation of Dicarboxylic Acid Esters

A prominent method for the synthesis of 1,16-Hexadecanediol (B1329467) is the catalytic hydrogenation of its corresponding dicarboxylic acid, hexadecanedioic acid, or its esters. This reaction reduces the carboxylic acid groups at both ends of the carbon chain to primary alcohols. The process typically requires high pressure and temperature and is facilitated by a specialized catalyst. One effective method employs a Rhenium (Re) complex catalyst, which provides high selectivity and purity. This route is well-suited for both laboratory and pilot-scale synthesis.

| Parameter | Typical Value |

| Substrate | Hexadecanedioic acid or its esters |

| Catalyst | Rhenium complex |

| Reagents | Hydrogen gas (H₂) |

| Temperature | 150–180 °C |

| Pressure | Up to 4 MPa |

| Reaction Time | 12–24 hours |

| Yield | Up to 76% |

This table summarizes the typical conditions for the catalytic hydrogenation of hexadecanedioic acid/esters to produce 1,16-Hexadecanediol, based on data from research findings.

Enzymatic Synthesis Pathways

Enzymatic methods offer a green and highly selective alternative for chemical synthesis. In the context of this compound, lipases have been effectively used in polymerization reactions. Specifically, 1,16-Hexadecanediol can be used as a monomer in the synthesis of multi-component polyesters and mixed polymers containing polyester (B1180765) and polyamide linkages. nih.govebi.ac.uk This reaction is often conducted under solvent-less conditions, highlighting its environmental benefits. nih.govebi.ac.uk

| Parameter | Description |

| Enzyme | Candida antarctica lipase (B570770) B |

| Substrates | 1,16-Hexadecanediol, Dimethyl 5-hydroxyisophthalate, Poly(ethylene glycol 600) |

| Process | Lipase-catalyzed copolymerization |

| Key Advantage | High selectivity and solvent-less conditions |

This table outlines the key components of the enzymatic synthesis of polyesters using 1,16-Hexadecanediol as a building block. nih.govebi.ac.uk

This compound as a Reactive Intermediate and Building Block

Beyond its synthesis, this compound is a valuable molecule due to its bifunctional nature, possessing two hydroxyl groups that can participate in a variety of chemical reactions.

Precursor in Lipid Synthesis

In biochemical research, 1,16-Hexadecanediol serves as a chemical tool to investigate lipid biosynthesis pathways. For instance, it has been used in studies with the green sulfur photosynthetic bacterium Chlorobaculum tepidum. ebi.ac.uk When added to cultures, the bacterium incorporates the diol to form unnatural bacteriochlorophyll (B101401) c derivatives through monoesterification. ebi.ac.uksigmaaldrich.com This allows researchers to study the biosynthesis pathway of bacteriochlorophyll c and its function in photosynthesis.

General Versatility in Organic Synthesis

The dual hydroxyl groups of 1,16-Hexadecanediol make it a versatile building block in polymer chemistry. It is employed as a monomer for the production of various polymers, including polyurethanes and polyethers. nih.gov Its long sixteen-carbon chain imparts unique properties, such as flexibility and hydrophobicity, to the resulting polymer structures. The synthesis of polyethers can be achieved through reactions like the SNAr polymerization of fluorinated terphenyls with 1,16-Hexadecanediol. nih.gov

Role as a Reducing Agent in Nanoparticle Synthesis

The 1,2-Hexadecanediol (B1668426) isomer plays a critical role in materials science, specifically in the synthesis of nanoparticles. It functions as a reducing agent and often as a stabilizer in the thermal decomposition or polyol process to produce a wide array of metallic and metal oxide nanoparticles. rsc.orgacs.orgnih.gov Its presence is crucial for controlling the size, shape, and crystallinity of the resulting nanocrystals. For example, in the synthesis of iron carbide (Fe₃C) nanoparticles, 1,2-hexadecanediol not only reduces the Fe³⁺ precursor but also acts as the carbon source for the carbonization step. rsc.org The addition of this diol can lead to the formation of smaller, more uniform nanoparticles. jim.org.cn

| Nanoparticle Synthesized | Precursors | Role of 1,2-Hexadecanediol |

| Iron Oxide (Fe₃O₄) | Iron(III) acetylacetonate (B107027) | Reducing agent, stabilizer |

| Iron Platinum (FePt) | Iron(II) acetylacetonate, Platinum(II) acetylacetonate | Reducing agent |

| Silver (Ag) | Silver nitrate | Reducing agent |

| Gold-Iron Oxide (Au-Fe₃O₄) Hetero-dimers | Gold acetate, Fe₃O₄ nanoparticles | Reducing agent |

| Iron Pyrite (B73398) (FeS₂) | Not specified | Reducing agent |

| Iron Carbide (Fe₃C) | Iron(III) acetylacetonate | Reducing agent and carbon source |

| Zinc, Manganese doped Fe₃O₄ | Not specified | Reducing agent, size control |

This table summarizes the diverse applications of 1,2-Hexadecanediol as a reducing agent in the synthesis of various nanoparticles, as documented in multiple studies. rsc.orgacs.orgnih.govjim.org.cnsigmaaldrich.comsigmaaldrich.com

Carbon Source in Metal Carbide Formation

This compound can serve as a crucial carbon source in the synthesis of metal carbides, particularly in the formation of iron carbide (Fe₃C) nanoparticles. rsc.org In this process, 1,2-hexadecanediol plays a dual role, acting as both a reducing agent and the provider of carbon atoms. rsc.orgmedchemexpress.com

Research Findings: Studies on the colloidal synthesis of iron carbide nanoplatelets have shown that 1,2-hexadecanediol is the direct source of carbon. rsc.org The mechanism involves an oxidation cleavage of the diol molecule. This cleavage is facilitated by Fe³⁺ ions, which act as the oxidant and are subsequently reduced to the Fe²⁺ state. rsc.org The carbonization step occurs at elevated temperatures, typically above 300°C, leading to the formation of the orthorhombic Fe₃C phase. rsc.org The synthesis is generally carried out by combining an iron precursor, such as iron(III) acetylacetonate (Fe(acac)₃), with 1,2-hexadecanediol and a surfactant like palmitic acid in a high-boiling point solvent like oleylamine (B85491). rsc.org The use of 1,2-hexadecanediol has also been noted in the preparation of other advanced nanomaterials, including silver nanocrystals and Au-Fe₃O₄ hetero-dimers, where it primarily functions as a reducing agent.

Table 1: Synthesis of Iron Carbide (Fe₃C) Nanoplatelets

| Component | Function | Typical Reagents/Conditions |

|---|---|---|

| Iron Precursor | Source of iron | Fe(acac)₃ |

| Carbon Source & Reducing Agent | Provides carbon for carbide; reduces Fe³⁺ | 1,2-Hexadecanediol |

| Surfactant | Controls particle growth and stability | Palmitic acid |

| Solvent | Reaction medium | Oleylamine |

| Atmosphere | Inert environment | H₂/Ar gas purge |

| Temperature | To induce carbonization | >300 °C |

This table summarizes the key components and conditions for the synthesis of Fe₃C nanoplatelets where 1,2-hexadecanediol is the carbon source, based on published research findings. rsc.org

Synthesis of Radio-Labeled Compounds

The synthesis of radio-labeled compounds is a sophisticated process where a stable atom in a molecule is replaced by one of its radioisotopes, enabling the molecule to be used as a tracer in various studies. moravek.com this compound has been incorporated into synthetic pathways for creating radio-labeled nanomaterials, which have potential applications in medical imaging. uzh.ch

Research Findings: While direct radiolabeling of the this compound molecule itself is not widely documented, it is used as a component in the synthesis of complex structures that are subsequently radiolabeled. For instance, 1,2-hexadecanediol is a common reagent in the high-temperature synthesis of quantum dots (QDs) and other nanoparticles. uzh.ch These nanoparticles can be designed for biomedical applications, such as bimodal imaging probes for Magnetic Resonance Imaging (MRI) and Single-Photon Emission Computed Tomography (SPECT). uzh.ch In one approach, nanoparticles like those made of Fe₃O₄ are synthesized using a mixture containing this compound and then labeled with a radionuclide such as Technetium-99m (⁹⁹ᵐTc). uzh.ch This creates a dual-modality agent that can be tracked in biological systems. uzh.ch The synthesis of such agents involves intricate multi-step procedures to ensure the final product is stable and retains its desired properties. moravek.com

Derivatization Chemistry and Functional Group Transformations

The two hydroxyl (-OH) groups of this compound are primary sites for chemical reactions, allowing for its conversion into a variety of other compound classes.

Oxidation Reactions Yielding Dicarboxylic Acids

The terminal alcohol groups of 1,16-hexadecanediol can be oxidized to form the corresponding dicarboxylic acid, hexadecanedioic acid. This transformation can be achieved through both chemical and biochemical methods.

Research Findings: Standard laboratory oxidation can be performed using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃). In biochemical contexts, this oxidation is part of a metabolic cascade. Studies using purified recombinant cytochrome P450 from the yeast Candida maltosa have shown that hexadecane (B31444) can be converted sequentially to 1,16-hexadecanedioic acid. nih.gov In this pathway, 1,16-hexadecanediol appears as a key intermediate. nih.gov The enzymatic oxidation of 1,16-hexadecanediol to the final dicarboxylic acid proceeds at a significant, though slower, rate compared to the initial oxidation steps of the alkane. nih.gov However, in some microorganisms like Corynebacterium sp., 1,16-hexadecanediol has been found to be a poor substrate for this transformation, indicating that the efficiency of the reaction is species-dependent.

Table 2: Comparison of Oxidation Methods for 1,16-Hexadecanediol

| Method | Reagents/Catalysts | Product | Context |

|---|---|---|---|

| Chemical Oxidation | Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃) | Hexadecanedioic acid | Laboratory Synthesis |

| Biochemical Oxidation | Cytochrome P450 52A3 enzyme system | Hexadecanedioic acid | Metabolic Pathway nih.gov |

This table compares common chemical and biochemical methods for the oxidation of 1,16-hexadecanediol.

Reduction Reactions to Aliphatic Hydrocarbons

The complete reduction of both hydroxyl groups in 1,16-hexadecanediol results in the formation of the parent aliphatic hydrocarbon, hexadecane.

Research Findings: This transformation is typically accomplished using powerful reducing agents capable of reducing primary alcohols to alkanes. Common reagents for this purpose include lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄), often in the presence of an acid or after converting the hydroxyls into better leaving groups. For example, the reduction of diol derivatives with LiAlH₄ has been used as an analytical method to determine the structure of complex biological polymers like suberin, where hexadecane-1,16-diol was identified as a major component after hydrogenolysis. ebi.ac.uk

Table 3: Reduction of 1,16-Hexadecanediol

| Reactant | Product | Typical Reagents |

|---|---|---|

| 1,16-Hexadecanediol | Hexadecane | Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄) |

This table outlines the reduction of 1,16-hexadecanediol to its corresponding alkane.

Substitution Reactions for Halogenated Derivatives

The hydroxyl groups of this compound can be replaced by halogen atoms through nucleophilic substitution reactions to yield halogenated derivatives.

Research Findings: The conversion of alcohols to alkyl halides is a fundamental transformation in organic synthesis. For this compound, this involves replacing the -OH groups with halogens like iodine, bromine, or chlorine. A specific example is the reaction of 1,16-hexadecanediol with potassium iodide to produce 1,16-diiodohexadecane. This type of reaction typically proceeds via an Sₙ2 mechanism, which may require converting the hydroxyl group into a better leaving group first (e.g., by protonation with a strong acid or conversion to a tosylate). Other standard reagents used for converting primary alcohols to alkyl halides include hydrogen halides (HBr, HCl), thionyl chloride (SOCl₂), and phosphorus tribromide (PBr₃).

Table 4: Reagents for Halogenation of Alcohols

| Halogen Desired | Typical Reagent(s) |

|---|---|

| Iodine (I) | Potassium iodide (KI), Phosphorus triiodide (PI₃) |

| Bromine (Br) | Hydrogen bromide (HBr), Phosphorus tribromide (PBr₃) |

| Chlorine (Cl) | Hydrogen chloride (HCl), Thionyl chloride (SOCl₂), Phosphorus pentachloride (PCl₅) |

This table lists common reagents for converting alcohols, such as those in this compound, to halogenated derivatives.

Oxymercuration-Demercuration Reactions with Unsaturated Substrates

This compound can act as a nucleophile in the alkoxymercuration-demercuration of alkenes. This reaction pathway is a method for the Markovnikov addition of an alcohol across a double bond to form an ether, without the carbocation rearrangements that can occur in acid-catalyzed hydration. wikipedia.orgmasterorganicchemistry.com

Research Findings: The general mechanism involves two main steps. wikipedia.org First, the alkene reacts with mercuric acetate, Hg(OAc)₂, to form a cyclic mercurinium ion intermediate. masterorganicchemistry.comchemistrysteps.com In the second step, a nucleophile attacks the more substituted carbon of this intermediate. masterorganicchemistry.com When an alcohol like this compound is used as the nucleophile instead of water, the reaction is termed alkoxymercuration. masterorganicchemistry.com Given that 1,16-hexadecanediol has two hydroxyl groups, it can potentially react with two equivalents of an alkene to form a large diether. The final demercuration step, typically achieved with sodium borohydride (NaBH₄), replaces the mercury-containing group with a hydrogen atom. wikipedia.org This reaction provides a controlled way to synthesize complex ethers using this compound as a linker between two unsaturated substrates.

Table 5: Mechanism of Alkoxymercuration-Demercuration using this compound

| Step | Process | Description |

|---|---|---|

| 1 | Oxymercuration | An alkene reacts with Hg(OAc)₂ to form a cyclic mercurinium ion. wikipedia.org |

| 2 | Nucleophilic Attack | A hydroxyl group from this compound attacks the more substituted carbon of the mercurinium ion, opening the ring. masterorganicchemistry.com |

| 3 | Demercuration | The resulting organomercury intermediate is treated with NaBH₄ to replace the C-Hg bond with a C-H bond, yielding the ether product. wikipedia.org |

This table outlines the key steps in the reaction of an alkene with this compound via alkoxymercuration-demercuration.

Advanced Applications of Hexadecanediol in Materials Science and Engineering

Polymer Science and Macromolecular Systems

The bifunctionality of Hexadecanediol, owing to its two hydroxyl groups, makes it a valuable monomer for polymerization reactions. Its long aliphatic chain is a key feature that influences the morphology and properties of the resulting polymers, leading to the development of materials with unique characteristics.

Monomer in Polyurethane Synthesis

This compound serves as a crucial monomer in the synthesis of polyurethanes (PUs). In the typical polyaddition reaction that forms polyurethanes, a diisocyanate is reacted with a polyol. This compound functions as a long-chain diol, which constitutes the soft segment of the polyurethane structure. This is in contrast to the hard segments formed by the diisocyanate and any short-chain extenders.

The incorporation of the long, flexible C16 chain of this compound into the polymer backbone introduces significant flexibility and can influence the final properties of the polyurethane, such as its chemical resistance and durability. The general reaction involves the hydroxyl groups of this compound reacting with the isocyanate groups of a diisocyanate to form the characteristic urethane (B1682113) linkages [-NH-C(O)-O-]. This process can be tailored to produce a wide range of polyurethane materials, from elastomers to coatings.

Table 1: Components in Polyurethane Synthesis

| Component | Role in Polyurethane Structure | Example |

|---|---|---|

| Diisocyanate | Forms the hard segment | Methylene (B1212753) diphenyl diisocyanate (MDI) |

| This compound | Forms the soft segment | 1,16-Hexadecanediol (B1329467) |

Development of Novel Polymeric Structures and Composites

The extended hydrocarbon chain of this compound is instrumental in the design of novel polymeric architectures. Researchers have utilized long-chain diols like this compound to create linear, aliphatic polyurethanes that exhibit properties akin to polyethylene. This "polyethylene-like" character, which includes features like specific melting temperatures and solubility, is achieved by decreasing the density of hydrogen-bonding groups along the polymer chain.

Furthermore, this compound is being explored in the formulation of advanced composite materials. For instance, it has been used in the synthesis of magnetic nanoparticles embedded within a polymer matrix. In these applications, the diol can play a role in the reaction medium and influence the dispersion and stability of the nanoparticles within the final composite material. The development of such composites opens up possibilities for materials with combined structural and functional properties.

Role in Eco Polymeric Material Development

There is a growing trend towards the development of sustainable and environmentally friendly polymers, and this compound is playing a role in this area. As a bio-based chemical, it can be derived from renewable resources. Its use in the synthesis of polyesters and polyurethanes aligns with the principles of green chemistry.

Research has focused on using bio-based monomers, including long-chain diols like 1,16-Hexadecanediol, to produce polyesters through enzymatic polymerization. For example, Candida antarctica lipase (B570770) B has been used as a catalyst for the polycondensation of dicarboxylic acids with diols, including 1,16-Hexadecanediol, to create functional polyesters. These bio-based polymers are seen as promising alternatives to their petroleum-derived counterparts.

Application in Polymer Electrolyte Membrane Fuel Cell Research

An interesting and highly specialized application of this compound is in the field of Polymer Electrolyte Membrane Fuel Cells (PEMFCs). In this context, this compound is not a primary component of the polymer membrane itself, but rather is used in the synthesis of the electrocatalysts that are crucial for the fuel cell's operation.

Specifically, this compound has been employed as a reducing agent in a modified polyol process to prepare carbon-supported platinum-cobalt (B8599474) (Pt-Co) nanocatalysts. These catalysts are used for the cathode in PEMFCs. The use of a long-chain diol like this compound in the synthesis allows for the formation of very small, uniformly dispersed nanoparticles with a high degree of alloying, which is beneficial for the catalyst's performance.

Surface Chemistry and Interfacial Phenomena

The molecular structure of this compound, with its combination of a long, nonpolar hydrocarbon chain and polar hydroxyl end-groups, gives it amphiphilic properties. This dual nature is the foundation for its application in the design of surfactants and emulsifiers.

Surfactant and Emulsifier Design Principles

The fundamental principle behind the use of this compound in surfactant and emulsifier design is its amphiphilic character. The long C16 hydrocarbon tail is hydrophobic (water-repelling) and lipophilic (oil-attracting), while the two hydroxyl (-OH) groups at either end of the molecule are hydrophilic (water-attracting).

This structure allows this compound and its derivatives to position themselves at the interface between two immiscible phases, such as oil and water. By doing so, they reduce the interfacial tension, which is the energy required to maintain the boundary between the two liquids. This reduction in interfacial tension facilitates the formation of stable emulsions, where one liquid is dispersed as fine droplets within the other. The ability to interact with both polar and non-polar substances makes this compound a useful component in various formulations that require emulsification or surface-active properties.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 1,16-Hexadecanediol |

| 1,4-Butanediol |

| Methylene diphenyl diisocyanate |

| Platinum-Cobalt |

Mechanisms in Tribological Applications

This compound has been investigated as an additive to improve the tribological properties of lubricants, specifically to reduce friction and wear between moving surfaces. ibbuniv.edu.ye The mechanisms behind its effectiveness in these applications are rooted in its chemical structure and its behavior under boundary friction conditions.

When introduced into a lubricating oil like paraffin (B1166041) oil, 1,16-Hexadecanediol demonstrates significant activity in reducing the wear of metallic components. ibbuniv.edu.ye The primary mechanism involves the formation of a protective layer on the frictioned surfaces. The two hydroxyl (-OH) groups at the ends of its long C16 hydrocarbon chain allow it to adsorb onto the metallic surfaces. Under the high pressure and temperature conditions typical of tribological contacts, these adsorbed molecules can form a durable, insulating film. This film serves to separate the surfaces, thereby reducing direct metal-to-metal contact, which is a primary cause of friction and wear. ibbuniv.edu.yelmu.edu.ng

Research comparing 1,16-Hexadecanediol with other long-chain compounds, such as 16-hydroxyhexadecanoic acid and various monoesters, has shown its effectiveness. In one study, while 16-hydroxyhexadecanoic acid was found to be the most active compound at a concentration of 100 ppm in reducing wear, compounds like C36 dimer acid/1,6-hexanediol (B165255) monoester showed superior performance at 300 ppm. ibbuniv.edu.ye 1,16-Hexadecanediol itself was shown to be an active additive for decreasing wear. ibbuniv.edu.ye The effectiveness of these additives is often evaluated by measuring the diameter of the wear trace on a metallic ball, the friction coefficient, and the thickness of the insulating layer formed between the surfaces. ibbuniv.edu.ye

The ability of such additives to reduce friction is not always directly correlated with the reduction in wear. ibbuniv.edu.ye For instance, the lowest friction coefficient might be observed with one compound, while another provides the best wear protection. This highlights the complexity of tribological systems and the different ways additives can function. numberanalytics.com In the case of 1,16-Hexadecanediol, its contribution is primarily through the formation of a robust surface film that enhances lubrication. ibbuniv.edu.ye

| Compound Tested in Hexadecane (B31444) | Concentration (ppm) | Observed Effect on Wear | Observed Friction Coefficient (μ) | Reference |

|---|---|---|---|---|

| 1,16-Hexadecanediol | 100, 300 | Active in decreasing wear | Data not specified | ibbuniv.edu.ye |

| 16-Hydroxyhexadecanoic acid | 100 | Most active in decreasing wear | 0.115 | ibbuniv.edu.ye |

| C36 dimer acid/1,2-ethanediol monoester | 300 | Active in decreasing wear | 0.066 | ibbuniv.edu.ye |

| C36 dimer acid/1,6-hexanediol monoester | 300 | Most active in decreasing wear | 0.066 | ibbuniv.edu.ye |

Stabilization of Nanoparticle Colloidal Suspensions, Including Ferrofluids

In the synthesis of nanoparticles, particularly metal oxides and magnetic nanoparticles for ferrofluids, 1,2-Hexadecanediol (B1668426) plays a critical role as both a reducing agent and a stabilizer. nih.gov Ferrofluids are stable colloidal suspensions of magnetic nanoparticles, and maintaining this stability is crucial for their application. uu.nlresearchgate.net

The mechanism of stabilization involves several functions of 1,2-Hexadecanediol during the high-temperature thermal decomposition synthesis of nanoparticles. nih.govacs.org In a typical synthesis, a metal precursor, such as iron(III) acetylacetonate (B107027) (Fe(acac)₃), is decomposed in a high-boiling-point solvent. nih.govmdpi.com Here, 1,2-Hexadecanediol acts as a reducing agent, facilitating the reduction of the metal precursor to form the nanoparticles (e.g., Fe₃O₄ magnetite). researchgate.net

Simultaneously, the diol and its oxidation products, along with other surfactants like oleic acid and oleylamine (B85491) that are often included in the reaction mixture, adsorb onto the surface of the newly formed nanoparticles. figshare.com The long alkyl chain of this compound provides steric hindrance, which prevents the nanoparticles from aggregating due to van der Waals and magnetic attraction forces. microtrac.com This steric stabilization is essential for creating monodisperse (uniformly sized) nanoparticles and ensuring the long-term stability of the colloidal suspension. researchgate.net The hydroxyl groups of the diol can interact with the nanoparticle surface, anchoring the stabilizing organic layer.

This method has been successfully used to synthesize a variety of nanoparticles, including:

Fe₃O₄ (Magnetite) Nanoparticles: For creating ferrofluids. nih.govresearchgate.net

CoFe₂O₄ and MnFe₂O₄ Nanoparticles: Other magnetic materials. researchgate.netnih.gov

FeCo Nanoparticles: Synthesized by the reductive decomposition of Fe(acac)₃ and Co(acac)₂ in the presence of 1,2-hexadecanediol and surfactants. figshare.comacs.org

Al-doped ZnO Nanoparticles: Where 1,2-hexadecanediol is reported to control particle growth and prevent aggregation. researchgate.net

Silver (Ag) Nanoparticles: 1,2-hexadecanediol is noted as a common reducing agent in their synthesis. redalyc.orgmdpi.com

The result is a stable colloidal suspension, or ferrofluid in the case of magnetic nanoparticles, where the particles remain dispersed in a carrier liquid. acs.org

| Nanoparticle Type | Role of 1,2-Hexadecanediol | Precursors | Resulting Particle Size (if specified) | Reference |

|---|---|---|---|---|

| Fe₃O₄ (Magnetite) | Reducing agent, stabilizer | Fe(acac)₃ | 4 - 20 nm | nih.govmdpi.com |

| MnFe₂O₄ | Reducing agent, stabilizer | Fe(acac)₃, Mn(acac)₂ | 8.4 nm | nih.gov |

| FeCo | Reducing agent, stabilizer | Fe(acac)₃, Co(acac)₂ | Size controlled by surfactant choice | figshare.comacs.org |

| Al-doped ZnO | Controls growth, prevents aggregation | Zinc acetylacetonate, Aluminium acetylacetonate | Not specified | researchgate.net |

| Silver (Ag) | Reducing agent | AgNO₃ | Not specified | redalyc.orgmdpi.com |

Biomaterials Research and Bio-Interface Engineering (Non-Clinical Focus)

Membrane Interaction Investigations

This compound's amphiphilic nature, stemming from a long hydrophobic hydrocarbon chain and two polar hydroxyl groups, makes it a subject of interest for studying interactions with biological membranes. smolecule.com Research in this area often uses model cell membranes, such as phospholipid vesicles (liposomes), to understand the fundamental biophysical effects of such molecules. nih.govmdpi.com

Studies have shown that α,ω-hexadecanediol, a component of natural biopolymers like cutin and suberin, can interact with and perturb model membranes that mimic the lipid structure of plant cells. nih.gov The primary mechanism of this interaction is the penetration of the this compound molecules into the phospholipid bilayer. nih.govresearchgate.net

This insertion has several consequences for the membrane's properties:

Modulation of Phase Transition: The diol molecules disrupt the orderly packing of the lipid chains, thereby modulating the membrane's gel-to-fluid phase transition. nih.gov

Membrane Perturbation: This interaction leads to a general perturbation of the membrane structure. nih.gov

Concentration Dependence: The extent of these effects is dependent on the concentration of this compound. Research has shown that these monomers can penetrate model membranes up to a molar ratio of 30%, after which excess monomer molecules form crystals in the surrounding solution. nih.gov

These investigations, which utilize techniques like differential scanning calorimetry (DSC) and nuclear magnetic resonance (NMR), provide insight into how small amphiphilic molecules can influence the physical state and integrity of lipid membranes. nih.gov This understanding is crucial from a materials science perspective for designing biocompatible materials and systems that interface with biological structures.

Controlled Release Systems Development (Material Science Perspective)

From a material science standpoint, this compound and similar long-chain fatty alcohols are valuable components in the development of controlled release systems, primarily due to their properties as phase-change materials (PCMs). nih.govnih.gov A PCM is a substance that absorbs and releases a large amount of energy (latent heat) at a nearly constant temperature when it changes its physical state, typically from solid to liquid. thermtest.com

The core mechanism for controlled release using PCMs like fatty alcohols involves encapsulation. nih.govresearchgate.net A therapeutic agent or other payload is encapsulated within the solid matrix of the PCM. nih.gov While the PCM is in its solid state, the payload is trapped and protected. The release is triggered by a specific stimulus, most commonly heat, which causes the PCM to melt (undergo a solid-to-liquid phase transition). nih.gov Upon melting, the encapsulated payload can diffuse out of the now-liquid matrix. nih.govresearchgate.net

Long-chain fatty alcohols are particularly suitable for this application for several reasons:

Biocompatibility and Biodegradability: Fatty alcohols with chain lengths up to C18 are known to be biodegradable and have low toxicity. nih.govnih.gov

Tunable Melting Points: The melting point of fatty alcohols generally increases with the length of the carbon chain, allowing for the selection of a PCM with a specific transition temperature suitable for a given application. nih.gov

Efficient Encapsulation: They can be processed into stable suspensions of colloidal particles (e.g., via emulsification) to effectively encapsulate payloads. researchgate.net

For instance, a drug could be encapsulated in a this compound-based microparticle. This system would remain stable until it is exposed to a temperature at or above this compound's melting point, at which point the drug would be released. nih.gov The trigger for this phase change can be localized heating, such as that induced by an alternating magnetic field on co-encapsulated magnetic nanoparticles or by near-infrared light on a photothermal agent. researchgate.netaip.org This approach provides a simple yet effective platform for on-demand release, which is a key goal in advanced materials design for delivery systems. mdpi.comdataintelo.com

| Phase-Change Material (PCM) Type | Key Properties for Controlled Release | Release Mechanism | Potential Triggers | Reference |

|---|---|---|---|---|

| Fatty Alcohols (e.g., this compound) | Biocompatible, biodegradable, tunable melting points, high latent heat storage. | Solid-to-liquid phase transition upon heating, releasing the encapsulated payload. | Temperature increase, photothermal heating (NIR light), magnetic field-induced heating. | nih.govnih.govresearchgate.net |

| Fatty Acids | Abundant, low cost, biodegradable, sharp melting points. | Melting of the fatty acid matrix allows diffusion of the payload. | Temperature increase. | nih.govnih.gov |

| Paraffins (e.g., n-Hexadecane) | High heat of fusion, chemically inert, low cost. | Solid-to-liquid phase transition. | Temperature increase. | researchgate.net |

Biochemical and Biological System Investigations Involving Hexadecanediol

Role in Cellular Signaling Pathways

Hexadecanediol has been identified as an activator of specific signaling pathways, which has implications for fundamental cellular processes such as cell division and differentiation.

Research has shown that 1,16-hexadecanediol (B1329467) can activate the Mps1 mitogen-activated protein kinase (MAPK) pathway. ebi.ac.uk The Mps1 kinase is a critical component of the spindle assembly checkpoint, a crucial regulatory system in eukaryotic cells. smolecule.com In studies involving the rice blast fungus Magnaporthe grisea, plant wax derivatives like 1,16-hexadecanediol were found to activate the Mps1 MAPK pathway. ebi.ac.uk This activation is linked to the accumulation of α-1,3-glucan in the cell wall of the fungus's infectious structures. ebi.ac.uk The Mps1 pathway, alongside others like the Pmk1 MAPK pathway, is essential for the development of the appressorium, a specialized infection cell necessary for host penetration. apsnet.orgresearchgate.nettandfonline.com

The activation of the Mps1 MAPK pathway by this compound has direct implications for cell cycle regulation. smolecule.com The Mps1 pathway is fundamental for ensuring the proper segregation of chromosomes during mitosis, thereby maintaining genomic stability. smolecule.com Consequently, the ability of 1,16-hexadecanediol to induce Mps1 kinase activity has led to its use as a tool in studies investigating cell cycle control. smolecule.com In the context of fungal pathogens like Colletotrichum gloeosporioides, specific plant-derived compounds, including 1,16-hexadecanediol, were found to be potent inducers of appressorium formation, a process intricately linked to the cell cycle. researchgate.net However, in this particular fungus, the differentiation of these infection structures can precede mitosis and occur without nuclear division. researchgate.net

Activation of Mps1 Mitogen-Activated Protein Kinase (MAPK) Pathway

Metabolic Pathway Elucidation

This compound is involved in several metabolic pathways, most notably in the biosynthesis of photosynthetic pigments in bacteria and as a metabolite in plants.

Studies have utilized 1,16-hexadecanediol to investigate the biosynthesis of chlorophylls, particularly bacteriochlorophylls. acs.orgnih.govacs.org Its role is primarily as an exogenous alcohol that can be incorporated into the chlorophyll (B73375) structure through esterification. This process allows researchers to probe the final steps of the biosynthetic pathway.

A significant area of research has been the use of 1,16-hexadecanediol to induce the accumulation of unnatural bacteriochlorophyll (B101401) c (BChl c) derivatives in the green sulfur photosynthetic bacterium, Chlorobaculum tepidum. acs.orgnih.govacs.org When liquid cultures of C. tepidum were supplemented with 1,16-hexadecanediol, the bacterium biosynthesized BChl c that was monoesterified with the diol. acs.orgnih.gov This esterification is believed to occur at the final stage of the BChl c biosynthetic pathway, catalyzed by the enzyme BChl c synthase (BchK). nih.gov These novel BChl c derivatives were successfully incorporated into the chlorosomes, which are the main light-harvesting antenna complexes in these bacteria. acs.orgnih.gov

The introduction of 1,16-hexadecanediol led to a significant accumulation of the corresponding BChl c derivative. The table below summarizes the findings from a study where different α,ω-diols were added to C. tepidum cultures.

| Exogenous Diol Added | Concentration | Relative Ratio of Novel BChl c Derivative to Total BChl c |

| 1,8-Octanediol | 1.5 mM | 8.2% |

| 1,12-Dodecanediol | 0.06 mM | 50.2% |

| 1,16-Hexadecanediol | 0.06 mM | 57.6% |

This table presents data on the accumulation of unnatural Bacteriochlorophyll c (BChl c) derivatives in Chlorobaculum tepidum when cultured with various exogenous diols. Data sourced from Miyatake et al., 2011. acs.orgnih.govacs.org

1,16-Hexadecanediol is recognized as a plant metabolite and has been specifically reported in the model plant Arabidopsis thaliana. nih.govnih.gov It is a diol derived from hexadecane (B31444), a straight-chain alkane that also functions as a plant metabolite. nih.govebi.ac.uk Research has identified 1,6-hexadecanediol for the first time in plants, specifically within the chloroplasts of A. thaliana. uni-bonn.de In this context, it serves as the backbone for wax diesters, which are synthesized by the Phytyl Ester Synthase 2 (PES2) enzyme. uni-bonn.de Plant secondary metabolites, a broad category that includes such lipids, play crucial roles in plant development, defense against pathogens, and interaction with the environment. researchgate.netresearchgate.net The synthesis of such long-chain alcohols and their derivatives in plants often involves cytochrome P450-dependent fatty acid hydroxylases. researchgate.net

Studies of Bacteriochlorophyll c Accumulation

Interactions with Biological Systems

This compound, a 16-carbon diol, has been a subject of significant interest in the study of plant-pathogen interactions and fungal development. Its structural characteristics allow it to mimic natural plant compounds and influence the biological processes of certain fungi.

The outer protective layer of terrestrial plants, the cuticle, is primarily composed of cutin, a complex polyester (B1180765) of hydroxy and epoxy fatty acids. When fungal pathogens come into contact with the plant surface, they often release small amounts of cutinases, enzymes that break down cutin into its monomeric components. These released cutin monomers can then act as signaling molecules for the fungus. nih.gov

This compound is structurally similar to some of these naturally occurring cutin monomers. ppjonline.orgnih.gov Specifically, it mimics the C16 aliphatic chain that is a common feature of cutin components. This structural similarity allows this compound to be recognized by fungi that have evolved to sense plant-derived signals. ppjonline.orgnih.gov For instance, studies have shown that the optimal length for the aliphatic chain to induce cutinase activity in fungi like Fusarium solani is 16 carbons, highlighting the significance of the C16 structure.

The key structural features that allow this compound to function as a cutin monomer analogue include:

A 16-carbon aliphatic chain: This length is a prevalent feature among natural cutin monomers.

Terminal hydroxyl groups: While natural cutin monomers often have a terminal carboxyl group and a hydroxyl group at the ω-position, the presence of hydroxyl groups in this compound is sufficient for recognition by some fungal systems.

This mimicry is a crucial aspect of its biological activity, as it allows researchers to use this compound as a synthetic inducer to study the downstream signaling pathways in fungi that are normally triggered by host plant cues. researchgate.net

Magnaporthe oryzae (also known as Pyricularia oryzae), the fungus responsible for rice blast disease, is a well-studied model for understanding host-pathogen interactions. ppjonline.orgnih.gov A critical step in the infection process of this fungus is the formation of a specialized infection structure called an appressorium. ppjonline.orgnih.govnih.gov This dome-shaped, melanized cell generates immense turgor pressure to mechanically rupture the plant cuticle. nih.govfrontiersin.orgnih.gov

The formation of appressoria is triggered by both physical cues, such as a hard, hydrophobic surface, and chemical signals from the host plant, including cutin monomers. ppjonline.orgnih.govresearchgate.net Due to its structural resemblance to these monomers, 1,16-hexadecanediol has been widely used to artificially induce appressorium formation in M. oryzae on otherwise non-inductive surfaces. ppjonline.orgnih.govapsnet.org

Research has demonstrated that the addition of 1,16-hexadecanediol can stimulate more synchronous and efficient appressorium development, which is valuable for experimental studies. researchgate.net It has been shown to be an effective inducer of appressorium formation in M. oryzae and other fungi. frontiersin.orgnih.govnih.gov For example, a concentration of 10 μM 1,16-hexadecanediol is sufficient to trigger this developmental process. nih.govapsnet.org This induction occurs through signaling pathways within the fungus, such as the cAMP-PKA and DAG/PKC pathways, which are activated by the perception of these chemical cues. oup.com

Interestingly, while 1,16-hexadecanediol can induce appressorium formation, it does not interfere with the inhibitory effects of certain antifungal peptides, suggesting it acts upstream in the signaling cascade. ebi.ac.uk Furthermore, in some mutant strains of M. oryzae that are deficient in certain cell wall components and cannot form appressoria, the addition of 1,16-hexadecanediol can restore this ability. plos.org

The table below summarizes the effect of 1,16-hexadecanediol on appressorium formation in wild-type and mutant strains of M. oryzae.

| Strain | Treatment | Appressorium Formation (%) | Reference |

| Guy11 (Wild-Type) | No agonist | 26 | oup.com |

| Guy11 (Wild-Type) | 1 µM 1,16-hexadecanediol | 98 | oup.com |

| cut2 mutant | No agonist | Low | oup.com |

| cut2 mutant | 1 µM 1,16-hexadecanediol | Restored to wild-type levels | oup.com |

| cda2/cbp1/cda3 mutant | No agonist | 4.6 ± 3.6 | plos.org |

| cda2/cbp1/cda3 mutant | 1-octacosanol | 65.6 ± 6.4 | plos.org |

| cda2/cbp1/cda3 mutant | 1,16-hexadecanediol | No restoration | plos.org |

While this compound itself is primarily studied in the context of fungal interactions, its structural analogues and related long-chain fatty acids and alcohols are integral to various aspects of plant growth and development. These molecules are components of plant waxes and cutin, which not only form a physical barrier but also play roles in signaling.

Phytohormones are key regulators of plant growth and development, and their actions are often intertwined. mdpi.com Classes of growth-promoting hormones include auxins, brassinosteroids (BRs), gibberellins (B7789140) (GAs), and cytokinins. mdpi.com Brassinosteroids, a group of plant-specific steroid hormones, are involved in a wide array of processes such as cell elongation, seed germination, and vascular differentiation. nih.gov Auxins also play crucial roles in many of these same developmental processes.

Strigolactones (SLs), another class of phytohormones derived from carotenoids, are involved in regulating shoot branching, secondary growth, and responses to environmental cues. wlu.ca

The biosynthesis of cutin, from which analogues of this compound are derived, is a critical process for plant development. For example, in the arbuscular mycorrhizal symbiosis, cutin monomers like 16-hydroxyhexadecanoic acid and 1,16-hexadecanediol have been suggested to activate the formation of hyphopodia by the fungus Rhizophagus irregularis. oup.com

The table below lists various plant growth regulators and their primary functions.

| Plant Growth Regulator | Primary Functions |

| Auxins | Cell elongation, organogenesis, root and shoot development, tropic growth. researchgate.net |

| Brassinosteroids (BRs) | Cell elongation, cell division, photomorphogenesis, xylem differentiation, stress responses. nih.gov |

| Gibberellins (GAs) | Seed germination, stem elongation, flowering. |

| Cytokinins | Cell division, shoot initiation, leaf senescence. |

| Strigolactones (SLs) | Regulation of shoot branching, secondary growth, symbiotic interactions. wlu.ca |

While direct evidence for this compound as a plant growth regulator is limited, the broader family of long-chain fatty alcohols and acids to which it belongs are fundamental components of the plant's structural and signaling machinery, influencing interactions with the environment and symbiotic organisms.

Analytical Chemistry Methodologies for Hexadecanediol Characterization

Spectroscopic Techniques in Structural Elucidation

Spectroscopy involves the interaction of electromagnetic radiation with a substance to produce a spectrum, which serves as a unique molecular fingerprint. Various spectroscopic techniques are employed to determine the structural formula of hexadecanediol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides extensive information about the carbon-hydrogen framework of a molecule. wikipedia.orgebsco.com It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), which have a nuclear spin. wikipedia.orglibretexts.org When placed in a strong magnetic field, these nuclei absorb electromagnetic radiation at specific radio frequencies, and the resulting spectrum reveals details about their chemical environment. wikipedia.orgebsco.com

For this compound, ¹H and ¹³C NMR spectra are used to confirm the presence of hydroxyl (-OH) groups, the long alkyl chain, and the specific positions of the hydroxyl substituents that differentiate isomers like 1,2-hexadecanediol (B1668426) from 1,16-hexadecanediol (B1329467). chemicalbook.comnih.gov

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring protons. Protons attached to carbons bearing hydroxyl groups (CH-OH or CH₂-OH) will have characteristic chemical shifts. The signals for the numerous methylene (B1212753) (-CH₂-) groups in the long alkyl chain typically appear as a large, complex multiplet in the upfield region of the spectrum. The terminal methyl (-CH₃) group has a distinct triplet signal.

¹³C NMR: The ¹³C NMR spectrum indicates the number of non-equivalent carbon atoms in the molecule. The carbons bonded to the electron-withdrawing hydroxyl groups are deshielded and appear at a downfield chemical shift compared to the other methylene carbons in the chain.

The exact chemical shifts and splitting patterns are unique to each isomer, allowing for unambiguous identification. For example, in 1,16-hexadecanediol, the symmetry of the molecule results in a simpler spectrum compared to an asymmetric isomer like 1,2-hexadecanediol. nih.govchemicalbook.com

Table 1: Representative NMR Data for this compound Isomers

| Isomer | Spectroscopy Type | Key Observations | Reference |

|---|---|---|---|

| 1,2-Hexadecanediol | ¹H NMR, ¹³C NMR | Displays a more complex pattern due to the lack of symmetry. Distinct signals for the two carbons bearing the hydroxyl groups and their attached protons are observable. | chemicalbook.com |

| 1,16-Hexadecanediol | ¹H NMR, ¹³C NMR | Exhibits a simpler spectrum due to molecular symmetry. The two terminal CH₂-OH groups are chemically equivalent. | nih.govchemicalbook.com |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule. measurlabs.com It works by passing infrared radiation through a sample and measuring which wavelengths are absorbed. measurlabs.com The absorption of IR radiation corresponds to the energy required to induce molecular vibrations, such as stretching and bending of chemical bonds. For this compound, IR spectroscopy is crucial for confirming the presence of key functional groups. spectrabase.commdpi.com A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl groups. The presence of C-H bonds in the alkyl chain is confirmed by absorption bands around 2850-2960 cm⁻¹. nih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, which typically requires the presence of chromophores (e.g., conjugated π systems). Since this compound is a saturated long-chain diol and lacks a chromophore, it does not exhibit significant absorption in the standard UV-Vis range (200-800 nm). aip.orgresearchgate.netresearchgate.net Therefore, UV-Vis spectroscopy is not a primary technique for the structural elucidation of this compound itself.

Table 2: Key IR Absorption Bands for this compound

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Alcohol) | Stretching | 3200-3600 (Broad) |

| C-H (Alkane) | Stretching | 2850-2960 (Strong) |

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. libretexts.org When a molecule is introduced into a mass spectrometer, it is ionized, typically forming a molecular ion (M⁺). libretexts.org This ion can then fragment into smaller, charged pieces. The resulting mass spectrum is a plot of ion abundance versus m/z, which can be used to determine the molecular weight and deduce the structure of the compound from the fragmentation pattern. libretexts.orgtutorchase.com

For this compound (molar mass ≈ 258.44 g/mol ), the molecular ion peak may be observed, though it can be weak or absent in some ionization methods. nih.govnih.govnist.gov The fragmentation pattern is highly informative. Common fragmentation pathways for long-chain alcohols include the loss of a water molecule (M-18) and cleavage of C-C bonds adjacent to the hydroxyl group. The specific fragments observed help to pinpoint the location of the hydroxyl groups along the hexadecane (B31444) chain, thus distinguishing between isomers. nih.govlibretexts.orgnih.gov For instance, the fragmentation of 1,16-hexadecanediol will differ significantly from that of 1,2-hexadecanediol. nih.govnih.gov

Chromatographic Separation Techniques

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate.

Gas Chromatography (GC) and Hyphenated Techniques (e.g., GC-MS)

Gas chromatography (GC) is a premier technique for separating and analyzing volatile and thermally stable compounds. epa.gov In GC, the mobile phase is an inert gas (like helium), and the stationary phase is a microscopic layer of liquid or polymer on an inert solid support, housed inside a long capillary column.

This compound isomers can be effectively separated and identified using GC. The time it takes for a compound to travel through the column to the detector is known as the retention time, which is a characteristic property under specific chromatographic conditions. The Kovats retention index, a relative measure of retention time, is often used for compound identification by comparing it to reference values. nih.govnih.gov

The power of GC is significantly enhanced when it is coupled with a mass spectrometer in a hyphenated technique known as GC-MS. scione.comjapsonline.comoatext.com As individual compounds, such as different this compound isomers, elute from the GC column, they are directly introduced into the mass spectrometer. This allows for the acquisition of a mass spectrum for each separated component, providing definitive structural identification alongside the retention time data. nih.govnih.govnih.gov This combination is a cornerstone for the identification of this compound in complex mixtures, such as extracts from natural products. scione.comjapsonline.com

Table 3: GC-MS Data for this compound Isomers

| Isomer | Kovats Retention Index (Standard Non-polar Column) | Key Mass Spectrum Feature | Reference |

|---|---|---|---|

| 1,2-Hexadecanediol | 2031 | Fragmentation influenced by adjacent hydroxyl groups. | nih.gov |

| 1,10-Hexadecanediol | Not specified, but identified by GC-MS. | Characteristic fragmentation pattern distinguishing it from other isomers. | nih.govjapsonline.comoatext.com |

| 1,16-Hexadecanediol | 2130 | Fragmentation pattern reflects the symmetrical structure with terminal hydroxyls. | nih.gov |

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of compounds in a mixture. ebsco.comresearchgate.net In the analysis of long-chain diols like this compound, HPLC and its advanced variant, ultra-high-performance liquid chromatography (UHPLC), offer high resolution and sensitivity. ebsco.comnih.gov

The fundamental principle of HPLC involves injecting a liquid sample into a column containing a stationary phase. researchgate.netshimadzu.com A high-pressure liquid solvent, the mobile phase, carries the sample through the column. ebsco.comshimadzu.com Because different compounds interact with the stationary phase to varying degrees, they travel at different speeds and are thus separated. shimadzu.com Detection is often achieved by measuring the absorption of ultraviolet (UV) light, though more advanced detectors like mass spectrometers (MS) provide greater specificity. ebsco.comnih.gov

For long-chain diols, UHPLC coupled with mass spectrometry (UHPLC-MS) has proven to be a highly effective analytical method. This combination allows for both the separation of different diols and their unambiguous identification. One study compared various chromatographic methods and found that for diols, UHPLC-MS using selected ion monitoring (SIM) had a limit of quantification (LOQ) of 15 pg, while UHPLC-high resolution mass spectrometry (HRMS) offered a lower LOQ of approximately 1.5 pg and improved reproducibility. nih.gov The use of UHPLC-HRMS can also enable the simultaneous analysis of other related lipid compounds, which can streamline research and reduce sample preparation time by eliminating the need for derivatization and fraction separation. nih.gov

In some applications, semi-preparative normal phase HPLC is used to isolate long-chain diols from complex sample extracts before further analysis. copernicus.org This involves dissolving the extract in a solvent mixture, such as hexane (B92381) and isopropanol, and filtering it before injection into the HPLC system. copernicus.org

Interactive Data Table: Comparison of HPLC-based methods for diol analysis.

| Analytical Method | Limit of Quantification (LOQ) | Key Advantages |

|---|---|---|

| UHPLC-MS (SIM) | 15 pg | Good reproducibility, comparable to GC-MS. nih.gov |

X-ray Diffraction (XRD) and Electron Microscopy for Material Characterization

X-ray Diffraction (XRD) is a non-destructive technique that provides detailed information about the crystalline structure of materials. covalentmetrology.commalvernpanalytical.comfilab.fr When a focused beam of X-rays interacts with a crystalline sample like this compound, the atoms in the crystal lattice diffract the X-rays in a predictable pattern. covalentmetrology.com This diffraction pattern is unique to the specific crystal structure and can be used for phase identification, determination of crystal orientation, and measurement of crystallite size. malvernpanalytical.com

The crystal structure of 1,16-hexadecanediol has been determined using X-ray diffraction. iucr.org Studies have revealed that the molecule has an all-trans skeletal structure and forms a layered arrangement. iucr.org This layered structure is a key characteristic of long-chain primary alcohols. iucr.org It has been noted that 1,16-hexadecanediol exhibits at least two polymorphic forms, β (HT) and α, with different crystal systems (Monoclinic and Orthorhombic, respectively) and lattice parameters.

Interactive Data Table: Crystallographic Data for 1,16-Hexadecanediol Polymorphs.

| Parameter | Form β (HT) | Form α |

|---|---|---|

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁/c | Pbcn |

| Lattice Parameter (a) | 4.98 Å | 5.12 Å |

| Lattice Parameter (b) | 7.32 Å | 7.45 Å |

| Lattice Parameter (c) | 32.15 Å | 32.40 Å |

Glancing-incidence X-ray diffraction (GIXD) has also been used to study the high-temperature phase of 1,16-hexadecanediol, providing insights into its thermal expansion coefficients.

Electron Microscopy , including Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), offers high-resolution imaging of materials at the nanoscale. mpg.de While SEM provides information about the surface topography and composition, TEM allows for the visualization of the internal structure and morphology of a sample. mpg.de In the context of this compound, electron microscopy has been used to study its effect on the morphology of nanoparticles. For instance, in the synthesis of magnetite nanoparticles, the use of 1,2-hexadecanediol as a diol resulted in spherical nanoparticles with a diameter of around 5 nm. researchgate.net This demonstrates how this compound can influence the size and shape of nanomaterials.

Advanced Derivatization Strategies for Enhanced Analytical Detection

Derivatization is a chemical modification process used to convert a compound into a product of similar structure, called a derivative, which has properties that are more suitable for a particular analytical technique. obrnutafaza.hr For this compound, derivatization is often employed to improve its volatility for gas chromatography or to enhance its ionization efficiency for mass spectrometry.

Silylation is the most common derivatization technique for gas chromatography (GC) analysis. obrnutafaza.hrrestek.com It involves replacing an active hydrogen in a molecule's hydroxyl groups with an alkylsilyl group, typically a trimethylsilyl (B98337) (TMS) group. obrnutafaza.hrrestek.com The resulting silyl (B83357) derivatives of this compound are more volatile, less polar, and more thermally stable, which improves their separation and detection by GC. obrnutafaza.hrrestek.com

A common silylating agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). copernicus.org Often, a catalyst like trimethylchlorosilane (TMCS) is added to the BSTFA to increase the reaction's efficiency, especially for hindered hydroxyl groups. thermofisher.compnas.orgmn-net.com The derivatization process typically involves heating the sample with the silylating reagent and a solvent like pyridine (B92270) at around 60°C for 30 minutes. copernicus.orgpnas.org Automated silylation using a robot autosampler has been shown to have similar reproducibility to manual, off-line silylation while significantly reducing sample preparation time. nih.gov

Interactive Data Table: Common Silylating Agents for this compound Analysis.

| Reagent | Description |

|---|---|

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | A widely used silylating agent for forming trimethylsilyl (TMS) derivatives. copernicus.org |

Matrix-Assisted Laser Desorption/Ionization Imaging Mass Spectrometry (MALDI-IMS) is a powerful technique that allows for the visualization of the spatial distribution of molecules within a tissue sample. umaryland.edumdpi.comnih.gov However, the analysis of small molecules like this compound can be challenging due to low ionization efficiency and interference from the matrix. sheridancollege.ca On-tissue chemical derivatization can overcome these limitations by introducing a readily ionizable group onto the analyte, thereby enhancing its detection sensitivity. sheridancollege.cachemrxiv.org

While specific derivatization strategies for imaging this compound are not extensively detailed in the provided context, the general principles for other small molecules with hydroxyl groups are applicable. Derivatization reagents that target specific functional groups, such as carboxyl, amino, or aldehyde groups, have been successfully used in MALDI-IMS. sheridancollege.canih.gov For lipids, which are structurally similar to long-chain diols, derivatization can significantly improve their detection. mdpi.com The choice of the derivatization reagent and the matrix is crucial for a successful MALDI-IMS experiment. mdpi.comsheridancollege.ca For instance, derivatization can shift the mass of the analyte to a region with less background interference, facilitating more confident identification. chemrxiv.org

Computational Chemistry and Molecular Modeling of Hexadecanediol Systems

Theoretical Frameworks in Molecular System Analysis

A variety of theoretical frameworks are employed to analyze hexadecanediol systems, each offering unique advantages in understanding its molecular characteristics.

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. For this compound, MD simulations have been instrumental in understanding its conformational dynamics and interactions in different environments.

Studies have utilized MD simulations to investigate the diffusional behavior of hexadecane-1,16-diol within a urea (B33335) crystal model. ebi.ac.uknih.gov These simulations revealed that hexadecane-1,16-diol exhibits slower diffusion compared to hexadecane (B31444), a phenomenon attributed to the influence of its structural properties on its movement and conformational state. ebi.ac.uknih.gov The simulations also highlighted a higher energy barrier for the movement of hexadecane-1,16-diol within the urea tunnels. ebi.ac.uknih.gov

Furthermore, MD simulations using the CHARMM36 force field have been employed to predict key molecular parameters of 1,16-hexadecanediol (B1329467). These simulations provide estimates for properties such as the end-to-end distance of the molecule and the lifetime of hydrogen bonds, both within a single molecule (intramolecular) and between different molecules (intermolecular).

Below is an interactive data table summarizing the predicted molecular properties of 1,16-hexadecanediol from molecular dynamics simulations.

| Property | Value/Description |

| End-to-end distance | 21.4 ± 0.7 Å |

| Persistence length | 8.2 Å |

| Hydrogen bond lifetime (intramolecular) | 3.8 ps |

| Hydrogen bond lifetime (intermolecular) | 12.4 ps |

This data is based on simulations using the CHARMM36 force field.

The application of MD simulations extends to understanding the behavior of similar long-chain alkanes, which provides a comparative context for this compound. For instance, simulations of hexadecane have been used to investigate membrane fluidity. nih.gov

Quantum chemical calculations, rooted in the principles of quantum mechanics, offer a detailed understanding of the electronic structure and energy of molecules like this compound. rsc.orgrsdjournal.org These calculations are crucial for analyzing molecular geometries, reaction pathways, and spectroscopic properties. rsc.orgrsdjournal.org

For diols in general, quantum chemical calculations have been used to study the interactions and thermodynamics of deep eutectic solvents, providing insights into the hydrogen-bonding networks that stabilize these systems. acs.org Such studies on related diol systems help in understanding the fundamental interactions that govern the behavior of this compound. acs.org The development of new quantum chemical methods, such as those for ion-water clusters, continues to enhance the accuracy of these calculations for complex molecular systems. chemrxiv.org

Density Functional Theory (DFT) is a specific class of quantum chemical calculation that has proven to be a versatile and widely used method for studying the electronic structure of many-body systems. wikipedia.org DFT calculations have been applied to confirm the stability of the all-trans conformation in isolated 1,16-hexadecanediol molecules. While this extended zigzag conformation is the most stable, minor gauche defects can occur at higher temperatures.

DFT is also employed to analyze the vibrational spectra of molecules. For instance, in a study of various vicinal diols, DFT predictions, when appropriately scaled, were used to assign conformational structures based on their OH stretching fundamentals. rsc.org This approach, while not directly on this compound, demonstrates the power of DFT in elucidating the conformational preferences of diols. rsc.org

Furthermore, DFT calculations are used to understand reaction mechanisms. For example, the racemization mechanism of 1,1-binaphthalene-8,8-diol was investigated using DFT to determine the energy barriers for different isomerization pathways. aip.org

Quantum Chemical Calculations

Prediction of Molecular Interactions and Conformational Analysis

Computational methods are pivotal in predicting how this compound molecules interact with each other and with other molecules, as well as in analyzing their various possible three-dimensional arrangements (conformations).

Molecular dynamics simulations have been used to study the self-assembly of long-chain diols. For example, simulations of bacteriochlorophyll (B101401) c derivatives esterified with α,ω-diols like 1,16-hexadecanediol showed that the terminal hydroxyl group affects their self-assembly process. acs.org The conformational analysis of cyclic alkanes, such as cyclohexadecane, through molecular dynamics provides insights into the structural dynamics that are also relevant to long-chain diols.

Quantum chemical methods are also applied to study the conformations of diols. For instance, the conformational preferences of ethylene (B1197577) glycol have been extensively studied using a combination of electron diffraction and ab initio calculations, revealing the relative stabilities of different conformers. acs.org

Computational Approaches in Materials Design and Polymerization

Computational chemistry plays a significant role in the design of new materials and in understanding polymerization processes involving diols like this compound. numberanalytics.commpie.dextalic.comjhu.edu By simulating material properties, researchers can accelerate the discovery and optimization of novel materials for various applications. numberanalytics.commpie.de

In the context of polymerization, computational studies can provide insights into reaction mechanisms and the resulting polymer structures. For example, computational studies have been used to understand the depolymerization and repolymerization of polysiloxanes mediated by diols. digitellinc.com These studies can reveal the thermodynamic driving forces behind such processes. digitellinc.com While not specific to this compound, this research showcases the potential of computational approaches in designing and understanding polymer systems involving diols.

The development of bio-based polymers is another area where computational methods are valuable. For instance, DFT calculations have been used to study the ring-opening polymerization of levoglucosan (B13493) derivatives to form polysaccharides. acs.org Such computational insights can guide the synthesis of new sustainable polymers. acs.org

Environmental Aspects of Hexadecanediol in Sustainable Chemistry Non Toxicological Focus

Integration into Sustainable Chemical Production Processes

Hexadecanediol is increasingly integrated into sustainable chemical production processes, primarily as a monomer for creating high-performance, bio-based polymers. researchoutreach.orggoogle.com This shift is part of a broader industrial move away from fossil fuel-based feedstocks toward renewable and recyclable materials to create a more circular economy. researchoutreach.orgresearchgate.net

The use of this compound in the production of long-chain aliphatic polyesters is a prime example of its role in sustainable materials science. pittstate.edufigshare.com These polyesters are attractive as sustainable materials because they can exhibit polyethylene-like properties while also being amenable to biodegradation and chemical recycling. nih.gov By combining long-chain diols like 1,16-hexadecanediol (B1329467) with various dicarboxylic acids, polymers with tailored properties can be synthesized. pittstate.edufigshare.compittstate.edu For example, polyesters synthesized from C10–C16 long-chain α,ω-diacids and shorter chain diols show rapid crystallization, high tensile strength, and biodegradability. pittstate.edufigshare.com

The integration of this compound into these processes aligns with the development of biorefineries, where biomass is converted into a spectrum of value-added products, including chemicals and fuels. researchgate.net The synthesis of this compound itself can be part of a sustainable production chain, for example, through the hydrodeoxygenation of hexadecanoic acid (palmitic acid), which can be derived from biomass, using waste-derived catalysts like Red Mud. digitellinc.com

Furthermore, the properties of this compound-derived polymers make them suitable for applications where sustainability is a key driver. google.com For instance, polyurethanes and polyesters made with 1,16-hexadecanediol can be used in coatings, adhesives, and personal care products. ontosight.aiontosight.ai The derivation from vegetable sources often confers biocompatibility and biodegradability to the final products. ontosight.ai This trend is driven by both regulatory pressures and consumer demand for more sustainable products. seqens.comgoogle.com

Research on Environmental Fate and Degradation Pathways

The environmental fate of a chemical describes its transport and transformation in the environment, encompassing processes like biodegradation, abiotic degradation (e.g., hydrolysis, photolysis), sorption to soil, and bioconcentration. epa.govpjoes.com For this compound and its derivatives, biodegradation is expected to be the primary degradation pathway. pjoes.com

Research into long-chain aliphatic polyesters, for which this compound is a monomer, shows that their biodegradability is dependent on their chemical structure, including chain length and crystallinity. pittstate.edufigshare.comnih.gov Generally, longer aliphatic chains can lead to slower degradation rates. pittstate.edu Studies have indicated that long-chain aliphatic diols may biodegrade more slowly than corresponding fatty acids. nih.gov The degradation process often involves enzymatic hydrolysis of the ester bonds in the polymer backbone, releasing the constituent monomers like this compound. nih.gov